3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Description
Properties
IUPAC Name |
3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-9-6-7-11-13(8-9)23-17(19-11)20-16(21)15-14(18)10-4-2-3-5-12(10)22-15/h2-5,9H,6-8H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUWOACGAQYCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a derivative of benzothiophene and benzothiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-amino-6-methylbenzothiazole. The reaction is conducted in a pyridine medium under reflux conditions for several hours. The resulting compound is characterized using spectroscopic methods such as NMR and IR spectroscopy to confirm its structure .
Anthelmintic Activity
The synthesized compound has been evaluated for its anthelmintic activity . Studies indicate that certain derivatives exhibit significant anthelmintic effects against various helminths. For instance, derivatives like 3d, 3e, and 3f demonstrated broad-spectrum activity compared to standard treatments. The results are summarized in the following table:
| Compound | Activity Level | Remarks |
|---|---|---|
| 3a | Low | Poor anthelmintic activity |
| 3b | Moderate | Some efficacy observed |
| 3c | Low | Minimal effects |
| 3d | High | Significant activity |
| 3e | High | Significant activity |
| 3f | High | Significant activity |
Cytotoxicity
Additionally, the compound's cytotoxic effects have been explored against various cancer cell lines. Preliminary studies suggest that it may exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selective action is crucial for developing potential anticancer therapies .
Other Pharmacological Activities
Research has also indicated that benzothiophene derivatives possess various pharmacological activities including anti-inflammatory and antimicrobial properties. Some studies have linked these activities to their ability to inhibit specific enzymes or disrupt cellular processes in pathogens .
Case Studies
A notable case study involved a series of benzothiophene derivatives where compounds similar to this compound were tested for their efficacy against Helicobacter pylori . The results indicated that certain modifications in the molecular structure significantly enhanced antibacterial potency .
Scientific Research Applications
Anthelmintic Activity
Research has indicated that this compound exhibits significant anthelmintic properties against various helminths. The following table summarizes the anthelmintic activity levels of derivatives related to this compound:
| Compound | Activity Level | Remarks |
|---|---|---|
| 3a | Low | Poor anthelmintic activity |
| 3b | Moderate | Some efficacy observed |
| 3c | Low | Minimal effects |
| 3d | High | Significant activity |
| 3e | High | Significant activity |
| 3f | High | Significant activity |
Cytotoxicity
Preliminary studies suggest that the compound may exhibit selective cytotoxicity towards tumor cells while sparing normal cells. This selective action is crucial for developing potential anticancer therapies.
Other Pharmacological Activities
Research indicates that derivatives of benzothiophene possess various pharmacological activities including:
- Anti-inflammatory Properties : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways.
- Antimicrobial Effects : Studies have linked these activities to their ability to disrupt cellular processes in pathogens.
Case Studies
A notable case study involved testing similar benzothiophene derivatives for efficacy against Helicobacter pylori . Results indicated that certain modifications in molecular structure significantly enhanced antibacterial potency.
Chemical Reactions Analysis
Key Reaction Types and Conditions
The compound participates in three primary reaction categories, influenced by its electronic structure and steric environment:
Nucleophilic Aromatic Substitution (Cl Displacement)
The chloro group at position 3 of the benzothiophene core is highly electrophilic. In the presence of KCO and DMF at 80–100°C, it reacts with nucleophiles like:
-
Amines : Forms N-aryl/alkyl derivatives (e.g., reaction with piperazine yields piperazine-substituted analogs) .
Example Synthesis :
text3-chlorobenzo[b]thiophene-2-carbonylchloride + 2-amino-6-methylbenzothiazole → Pyridine, reflux, 12 h → 3-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (Yield: 54–58%) [3]
Amide Coupling Reactions
The carboxamide group facilitates further derivatization. Using CDI as an activating agent, the compound reacts with amines (e.g., 1-benzylpiperazine) to form tertiary amides . Reaction conditions typically involve dichloromethane (DCM) or THF at room temperature.
Key Data :
Oxidation of Tetrahydro-Benzothiazole Moiety
The saturated 4,5,6,7-tetrahydro-benzothiazole ring undergoes dehydrogenation with strong oxidants like KMnO in acidic media, converting it to a planar benzothiazole system. This modification enhances aromatic conjugation and alters bioactivity.
Characterization of Reaction Products
Post-reaction analysis employs advanced spectroscopic techniques:
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 240°C; reactions requiring high temperatures use inert atmospheres.
-
pH Sensitivity : Stable in neutral to weakly acidic conditions (pH 4–7). Hydrolysis occurs under strong basic conditions (pH > 10).
-
Solvent Compatibility : Reacts optimally in DMF or DMSO due to enhanced solubility of intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with three closely related analogs identified from the provided evidence:
Table 1: Structural Comparison of Analogs
Key Findings :
Substituent Effects :
- The methyl group in the target compound (vs. ethyl in Analog 2) balances lipophilicity and steric hindrance, which may optimize receptor interactions .
- The tetrahydrobenzothiazole core (partially saturated) in the target compound likely enhances conformational stability compared to the fully aromatic benzothiazole in Analog 3 .
The nitro group in Analog 3 introduces redox-sensitive functionality, which may complicate metabolic pathways or lead to reactive intermediates .
Synthetic Accessibility :
- The target compound’s synthesis is inferred to follow routes similar to those for Analog 1 and 3, where DMF-mediated coupling or hydrazine-based cyclization is employed . However, the tetrahydrobenzothiazole moiety may require additional hydrogenation steps, impacting yield and scalability .
Table 2: Hypothetical Physicochemical Properties
Research Implications and Limitations
- Structural Insights : Crystallographic tools like SHELX and ORTEP-3 (evidenced in ) are critical for resolving the conformational preferences of these analogs, particularly the impact of saturation in the tetrahydrobenzothiazole ring.
- Gaps in Data : The provided evidence lacks experimental data on biological activity, solubility, or toxicity for the target compound. Further studies are needed to validate the hypothesized properties.
Q & A
Q. What are the critical steps and conditions for synthesizing 3-chloro-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide?
- Methodological Answer : Synthesis involves multi-step organic reactions, typically starting with coupling a benzothiophene carboxylic acid derivative with a substituted benzothiazole amine. Key steps include:
- Carboxylic acid activation : Use coupling agents like EDCl/HOBt or thionyl chloride to generate the reactive acyl chloride intermediate.
- Amide bond formation : React the activated acid with 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine under inert conditions (e.g., nitrogen atmosphere) in solvents such as DCM or THF.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
- Critical parameters : Maintain temperatures between 0–25°C during coupling to prevent side reactions (e.g., racemization). Monitor pH in aqueous workup steps to avoid hydrolysis of the amide bond .
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of methyl groups (δ ~1.2–1.5 ppm for CH₃), aromatic protons (δ ~6.8–8.0 ppm), and amide carbonyls (δ ~165–170 ppm).
- IR spectroscopy : Identify key functional groups (amide C=O stretch ~1650 cm⁻¹, benzothiazole C-N stretch ~1250 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 403.08 for C₁₉H₁₆ClN₂OS₂).
- X-ray crystallography (if crystalline): Resolve 3D conformation and hydrogen-bonding patterns for structure-activity relationship (SAR) studies .
Q. How can researchers mitigate impurities during synthesis?
- Methodological Answer : Common impurities include unreacted starting materials, diastereomers, or hydrolyzed byproducts. Mitigation strategies:
- Stoichiometric control : Use 1.1–1.2 equivalents of the benzothiazole amine to drive the reaction to completion.
- Inert conditions : Prevent oxidation of sulfur-containing moieties by degassing solvents and maintaining an argon/nitrogen atmosphere.
- Chromatographic purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to separate closely related analogs .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s biological activity in disease models?
- Methodological Answer :
- Target selection : Prioritize enzymes/receptors associated with benzothiazole derivatives (e.g., kinases, GPCRs, or inflammatory mediators).
- In vitro assays :
- Enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinases) with IC₅₀ determination.
- Cell viability : Test against cancer lines (e.g., MCF-7, HeLa) via MTT assays, including positive controls (e.g., doxorubicin) and dose-response curves (1 nM–100 µM).
- In vivo models : Administer orally (10–50 mg/kg) in rodent inflammation or xenograft models, monitoring biomarkers (e.g., TNF-α, IL-6) .
Q. How to resolve contradictions in reported biological activities of structural analogs?
- Methodological Answer : Discrepancies often arise from assay conditions or substituent effects. Strategies include:
- SAR analysis : Compare substituent impacts (e.g., chloro vs. methoxy groups) on potency.
- Assay standardization : Replicate studies under identical conditions (pH, temperature, cell passage number).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., logP correlations with membrane permeability) .
Q. What strategies optimize solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility.
- Formulation : Use co-solvents (PEG 400, DMSO) or liposomal encapsulation for intravenous delivery.
- Salt formation : Synthesize hydrochloride or sodium salts to improve dissolution rates.
- LogP adjustment : Introduce polar substituents (e.g., -OH, -NH₂) to reduce hydrophobicity .
Q. How can computational modeling predict target interactions?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites (e.g., COX-2 or EGFR).
- MD simulations : Run 100-ns trajectories (GROMACS/AMBER) to assess stability of ligand-receptor complexes.
- QSAR models : Train algorithms on datasets of IC₅₀ values and descriptors (e.g., topological polar surface area, H-bond donors) .
Q. What structural analogs have been studied, and how do their activities compare?
- Methodological Answer : Key analogs and their activities (Table 1):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
